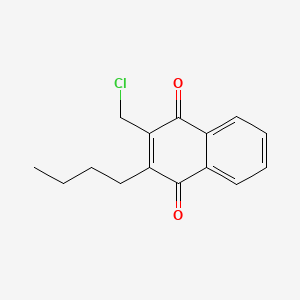
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by a naphthalene ring with two ketone groups at positions 1 and 4, a butyl group at position 2, and a chloromethyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- typically involves the chloromethylation of 2-butyl-1,4-naphthoquinone. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized naphthoquinone derivatives.
科学研究应用
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which can generate reactive oxygen species (ROS). These ROS can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include enzymes and proteins that are sensitive to oxidative stress.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with no substituents.
2-Hydroxy-1,4-naphthoquinone: Known for its use in the synthesis of vitamin K analogs.
2-Methyl-1,4-naphthoquinone:
Uniqueness
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
104582-13-0 |
|---|---|
分子式 |
C15H15ClO2 |
分子量 |
262.73 g/mol |
IUPAC 名称 |
2-butyl-3-(chloromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H15ClO2/c1-2-3-6-12-13(9-16)15(18)11-8-5-4-7-10(11)14(12)17/h4-5,7-8H,2-3,6,9H2,1H3 |
InChI 键 |
DFCQQIKBPBLDEO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


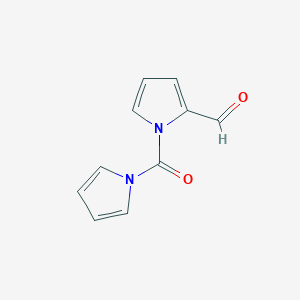
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
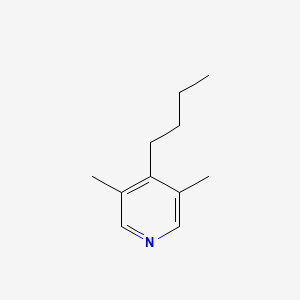
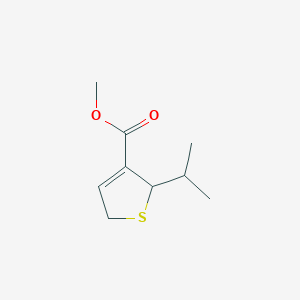
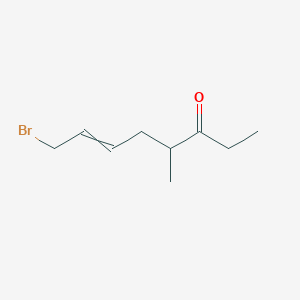

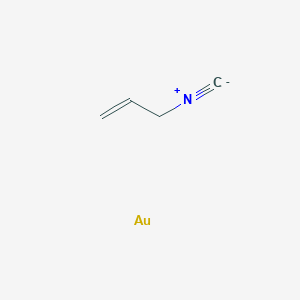
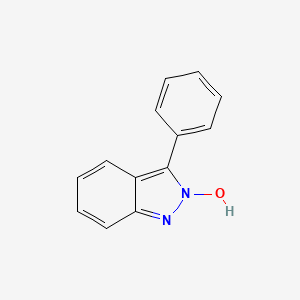
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)

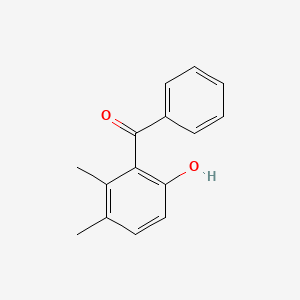
![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)

![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)
